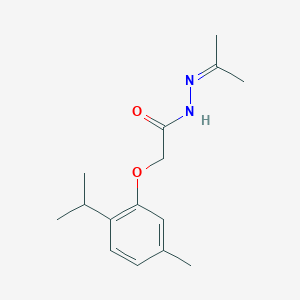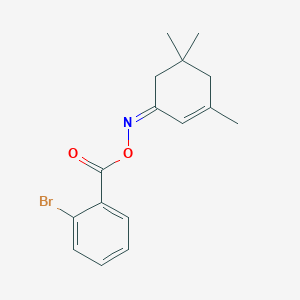![molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1](/img/structure/B375938.png)
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenoxyethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole typically involves the following steps:
Formation of 4-chlorophenoxyethyl bromide: This intermediate is prepared by reacting 4-chlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
N-Alkylation of 2-methylbenzimidazole: The 4-chlorophenoxyethyl bromide is then reacted with 2-methylbenzimidazole in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)benzimidazole
- 1-[2-(4-Chlorophenoxy)ethyl]azepane
Comparison: 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHRPFRHZMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B375856.png)

![N-{2-(3,4-dimethoxyphenyl)-1-[(2-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B375860.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B375862.png)
![Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375863.png)
![Ethyl 5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375867.png)

![2-[Benzyl(2-furoyl)amino]benzoic acid](/img/structure/B375870.png)
![2-[(4-Methoxybenzyl)(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B375871.png)
![N-(4-bromophenyl)-2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B375874.png)


![N'-[1-(3,4-dichlorophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B375878.png)
